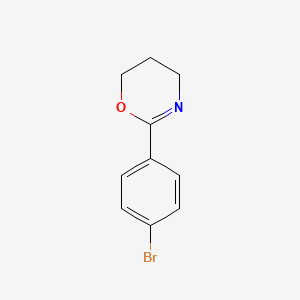![molecular formula C11H10F3NO B13903575 1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine](/img/structure/B13903575.png)
1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine is a heterocyclic compound featuring a pyrano[4,3-c]pyridine core with a trifluoromethyl group at the 7-position, a methylene group at the 4-position, and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine typically involves the following steps:
Formation of the Pyrano[4,3-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Methylation and Methylene Introduction: The methyl and methylene groups can be introduced through alkylation reactions using reagents like methyl iodide and formaldehyde, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydropyridine derivative.
Substitution: Formation of substituted pyrano[4,3-c]pyridine derivatives.
Scientific Research Applications
1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Chemical Reactivity: The presence of the trifluoromethyl group can influence the compound’s electronic properties, making it more reactive towards nucleophiles or electrophiles.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)pyridine: A simpler pyridine derivative with a trifluoromethyl group at the 4-position.
1-methyl-3-trifluoromethyl-4-pyrazole: A pyrazole derivative with similar trifluoromethyl and methyl groups.
Uniqueness
1-methyl-4-methylene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine is unique due to its combination of a pyrano[4,3-c]pyridine core with both a trifluoromethyl group and a methylene group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C11H10F3NO |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
1-methyl-4-methylidene-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridine |
InChI |
InChI=1S/C11H10F3NO/c1-6-5-16-7(2)8-3-10(11(12,13)14)15-4-9(6)8/h3-4,7H,1,5H2,2H3 |
InChI Key |
IKCGUGWOZWOAGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=NC=C2C(=C)CO1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


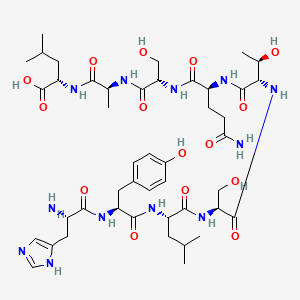
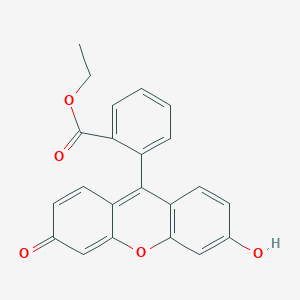

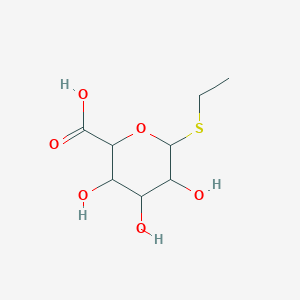
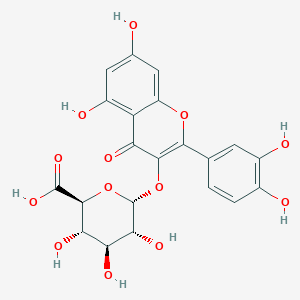
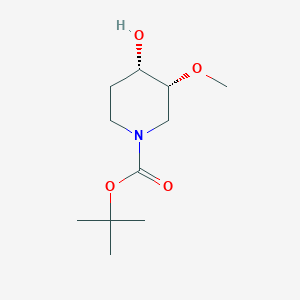
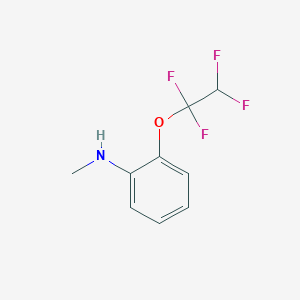
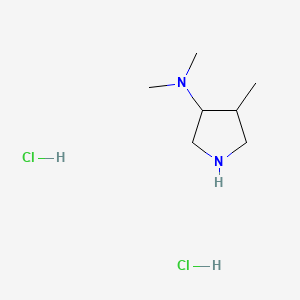
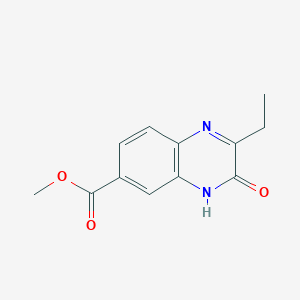

![(3S)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13903556.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]acetic acid](/img/structure/B13903571.png)
